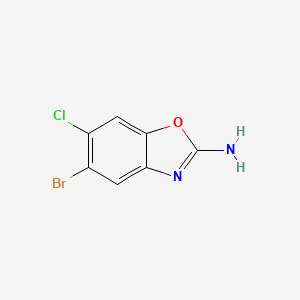

Benzoxazole, 2-amino-5-bromo-6-chloro-

Description

Overview of the Benzoxazole (B165842) Scaffold in Heterocyclic Chemistry

The benzoxazole scaffold is a bicyclic heterocyclic aromatic organic compound, characterized by a benzene (B151609) ring fused to an oxazole (B20620) ring. globalresearchonline.netchemicalbook.com This planar structure is a key building block in the synthesis of a wide array of pharmacologically relevant molecules. chemicalbook.com The nitrogen and oxygen atoms within the oxazole ring can act as hydrogen bond acceptors, while the planar benzene ring can participate in π–π stacking, π-cation, and hydrophobic interactions with biological macromolecules. chemicalbook.com These properties contribute to the ability of benzoxazole derivatives to bind to various biological targets with high affinity and selectivity. chemicalbook.com

The synthesis of the benzoxazole core can be achieved through several methods, most commonly involving the condensation of ortho-aminophenols with various reagents such as carboxylic acids, aldehydes, or their derivatives. thieme-connect.comrsc.org The versatility of these synthetic routes allows for the introduction of a wide range of substituents onto the benzoxazole framework, leading to a diverse library of compounds with distinct chemical and biological properties. mdpi.com

Academic Significance of Substituted Benzoxazoles

The academic and industrial interest in substituted benzoxazoles stems from their broad spectrum of biological activities. nih.gov Modifications to the benzoxazole nucleus have resulted in compounds with applications as antimicrobial, anticancer, anti-inflammatory, and antiviral agents. nih.govnih.gov The nature and position of the substituents on the benzoxazole ring play a crucial role in determining the compound's biological activity. mdpi.com

For instance, the introduction of halogen atoms, such as chlorine and bromine, can significantly influence the lipophilicity and electronic properties of the molecule, potentially enhancing its membrane permeability and interaction with target proteins. mdpi.com Similarly, the presence of an amino group at the 2-position is a common feature in many biologically active benzoxazoles, contributing to their pharmacological profiles. nih.govacs.org The study of structure-activity relationships (SAR) in substituted benzoxazoles is a prominent area of research, aiming to design and synthesize novel derivatives with improved potency and selectivity. mdpi.com

Specific Research Focus on Benzoxazole, 2-amino-5-bromo-6-chloro-

While extensive research exists on the broader class of substituted benzoxazoles, public domain information specifically detailing the synthesis, properties, and applications of "Benzoxazole, 2-amino-5-bromo-6-chloro-" is limited. However, the study of closely related analogs provides valuable insights into the potential characteristics and research interest in this particular compound.

The presence of both bromo and chloro substituents on the benzene ring, in conjunction with a 2-amino group, suggests that this molecule is designed to explore specific structure-activity relationships. Halogenated benzoxazoles are actively investigated for their potential as anticancer and antimicrobial agents. mdpi.commdpi.com The specific substitution pattern of "Benzoxazole, 2-amino-5-bromo-6-chloro-" could modulate its electronic distribution and steric properties, potentially leading to unique biological activities.

Research into analogous compounds, such as those with different halogenation patterns or alternative substituents, highlights the ongoing effort to fine-tune the pharmacological properties of the benzoxazole scaffold. The synthesis of such specifically substituted derivatives is often driven by the need for novel chemical probes to investigate biological pathways or as lead compounds in drug discovery programs. nih.govnih.gov

Chemical Compound Data

Below are interactive data tables detailing the properties of closely related and foundational benzoxazole compounds, providing a comparative context for "Benzoxazole, 2-amino-5-bromo-6-chloro-".

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| Benzoxazole | C7H5NO | 119.12 | 273-53-0 |

| 2-Aminobenzoxazole (B146116) | C7H6N2O | 134.14 | 4570-41-6 |

Structure

3D Structure

Properties

CAS No. |

64037-09-8 |

|---|---|

Molecular Formula |

C7H4BrClN2O |

Molecular Weight |

247.47 g/mol |

IUPAC Name |

5-bromo-6-chloro-1,3-benzoxazol-2-amine |

InChI |

InChI=1S/C7H4BrClN2O/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H2,10,11) |

InChI Key |

SMXDRKKGVLJUFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Cl)OC(=N2)N |

Origin of Product |

United States |

Synthetic Methodologies for Benzoxazole, 2 Amino 5 Bromo 6 Chloro

Strategies for Benzoxazole (B165842) Ring Formation

The formation of the benzoxazole ring is a critical step in the synthesis of Benzoxazole, 2-amino-5-bromo-6-chloro-. This is typically achieved through intramolecular cyclization of an appropriately substituted ortho-aminophenol derivative. The choice of precursors and reaction conditions is crucial for achieving high yields and purity.

Condensation Reactions with Appropriate Precursors

Condensation reactions represent a direct and widely employed method for the construction of the benzoxazole nucleus. These reactions involve the coupling of a 2-aminophenol (B121084) with a one-carbon synthon, which provides the C2 atom of the benzoxazole ring.

One such reagent is cyanogen (B1215507) bromide (BrCN) . The reaction of 2-amino-4-bromo-5-chlorophenol (B1381875) with cyanogen bromide leads to the formation of an intermediate that readily cyclizes to yield the target 2-aminobenzoxazole (B146116). While effective, the high toxicity of cyanogen bromide necessitates careful handling and the exploration of safer alternatives. nih.gov

A less hazardous alternative to cyanogen bromide is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) . This stable and easy-to-handle reagent can act as an electrophilic cyanating agent in the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O). The reaction proceeds by the activation of NCTS by the Lewis acid, followed by nucleophilic attack of the amino group of the 2-aminophenol, and subsequent intramolecular cyclization. nih.govacs.org A general procedure for this type of cyclization involves refluxing the substituted o-aminophenol and NCTS in a solvent like 1,4-dioxane (B91453) with BF₃·Et₂O. acs.org

| Reagent | Conditions | Advantages | Disadvantages |

| Cyanogen Bromide | Typically in a suitable solvent | High reactivity, good yields | Highly toxic |

| N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Lewis acid (e.g., BF₃·Et₂O), reflux in dioxane | Safer alternative to BrCN, good yields | Requires a Lewis acid catalyst |

| Urea/Thiourea (B124793) | High temperatures or with an oxidizing agent | Readily available and inexpensive | Often requires harsh conditions |

This table presents common reagents for the condensation reaction to form the 2-aminobenzoxazole core.

Cyclization Approaches Utilizing 2-Aminophenol Derivatives

The intramolecular cyclization of derivatives of 2-aminophenol is a cornerstone of benzoxazole synthesis. The key is the formation of a suitable intermediate that can undergo ring closure.

For the synthesis of Benzoxazole, 2-amino-5-bromo-6-chloro-, the starting material is 2-amino-4-bromo-5-chlorophenol . The cyclization can be initiated by reacting this precursor with reagents that form a reactive intermediate at the amino group, which then undergoes intramolecular attack by the adjacent hydroxyl group.

For instance, reaction with thiourea can form a thiourea derivative of the 2-aminophenol. Subsequent oxidative cyclodesulfurization, often promoted by an oxidizing agent, leads to the formation of the 2-aminobenzoxazole. researchgate.net Similarly, reaction with urea at elevated temperatures can also facilitate the formation of the 2-aminobenzoxazole ring system.

Introduction of Halogen and Amino Substituents

The precise placement of the bromo, chloro, and amino groups is essential for the identity of the target compound. This can be achieved either by starting with a pre-substituted precursor or by introducing the substituents at a later stage of the synthesis.

Direct Halogenation Protocols

Direct halogenation of a pre-formed benzoxazole core can be a viable strategy, although it may present challenges in controlling the regioselectivity, especially in a molecule with multiple potential sites for electrophilic attack.

For instance, the bromination of 2-amino-6-chlorobenzoxazole (B1581962) would need to be highly selective for the 5-position to yield the desired product. Electrophilic bromination of aromatic systems is well-established, but the directing effects of the existing substituents (the chloro, amino, and the fused oxazole (B20620) ring system) would need to be carefully considered to predict and control the outcome. Similarly, the chlorination of 2-amino-5-bromobenzoxazole would require selective introduction of the chlorine atom at the 6-position.

Amination Reactions on the Benzoxazole Core

The 2-amino group can also be introduced by nucleophilic substitution on a benzoxazole ring bearing a suitable leaving group at the 2-position. For example, a 2-chlorobenzoxazole (B146293) derivative can react with ammonia (B1221849) or an ammonia equivalent to yield the corresponding 2-aminobenzoxazole.

A relevant example is the synthesis of 2-amino-5-chlorobenzoxazole from 2,5-dichlorobenzoxazole by treatment with ammonia. google.com This demonstrates the feasibility of introducing the 2-amino group via nucleophilic aromatic substitution. A similar approach could be envisioned starting from a hypothetical 2-chloro-5-bromo-6-chlorobenzoxazole.

Multi-step Synthetic Routes for Defined Substitution Patterns

The most logical and likely successful synthetic route for Benzoxazole, 2-amino-5-bromo-6-chloro- involves a multi-step approach that begins with precursors where the substitution pattern is already defined.

Proposed Synthetic Route:

Starting Material: The synthesis would commence with a commercially available and appropriately substituted phenol (B47542), such as 4-bromo-5-chlorophenol.

Nitration: Nitration of 4-bromo-5-chlorophenol would introduce a nitro group, likely directed to the position ortho to the hydroxyl group, yielding 4-bromo-5-chloro-2-nitrophenol.

Reduction: The nitro group is then reduced to an amino group to form the key intermediate, 2-amino-4-bromo-5-chlorophenol . This reduction can be achieved using various standard reducing agents, such as tin(II) chloride or catalytic hydrogenation.

Cyclization: Finally, the cyclization of 2-amino-4-bromo-5-chlorophenol with a reagent like cyanogen bromide or NCTS would afford the target compound, Benzoxazole, 2-amino-5-bromo-6-chloro- . nih.govacs.org

This multi-step approach provides excellent control over the regiochemistry of the substituents, ensuring the unambiguous synthesis of the desired product.

| Step | Reaction | Reagents |

| 1 | Nitration | HNO₃, H₂SO₄ |

| 2 | Reduction | SnCl₂, HCl or H₂, Pd/C |

| 3 | Cyclization | NCTS, BF₃·Et₂O |

This table outlines a plausible multi-step synthetic route to the target compound.

Catalytic Synthesis Approaches

Catalysis is central to the efficient and selective synthesis of complex heterocyclic structures like 2-amino-5-bromo-6-chlorobenzoxazole. Modern approaches leverage metal complexes, nanocatalysts, and ionic liquids to achieve high yields and purity under increasingly mild conditions.

Metal-Catalyzed Methodologies

Metal-catalyzed reactions offer powerful tools for the formation and functionalization of the benzoxazole scaffold. Palladium-based catalysts, for instance, are instrumental in cross-coupling reactions that can be used to build or modify the benzoxazole core. A plausible synthetic route could involve the cyclization of a precursor such as 4-bromo-5-chloro-2-aminophenol with cyanogen bromide.

Alternatively, a pre-formed dihalogenated benzoxazole could undergo selective amination. While many traditional methods for synthesizing 2-aminobenzoxazoles exist, metal-free approaches are gaining traction to avoid the toxicity and cost associated with transition metals.

Nanocatalyst-Mediated Reactions

Nanocatalysis has emerged as a highly efficient and sustainable frontier in organic synthesis, offering advantages such as high surface-area-to-volume ratios, increased reactivity, and ease of separation and recyclability. rsc.org The synthesis of benzoxazoles, including precursors to the target molecule, is well-suited to this technology. A common strategy involves the condensation of a substituted 2-aminophenol with an aldehyde, which can be effectively promoted by various nanocatalyst systems. rsc.org

Several types of nanocatalysts have proven effective for synthesizing the benzoxazole core. These include magnetic core-shell nanoparticles, such as Ag@Fe2O3 and Fe3O4@SiO2-SO3H, which facilitate easy catalyst recovery using an external magnet. ckthakurcollege.netajchem-a.com The reactions often proceed under mild conditions, at room temperature or with gentle heating, and can even be performed in the absence of a solvent. ckthakurcollege.netajchem-a.com For instance, Ag@Fe2O3 core-shell nanoparticles have been used to catalyze the synthesis of 2-phenylbenzoxazole (B188899) derivatives at room temperature with excellent yields (88-97%). ckthakurcollege.net Similarly, Fe3O4-supported Lewis acidic ionic liquid (LAIL@MNP) has been used as a recyclable catalyst for benzoxazole synthesis under solvent-free ultrasound irradiation. nih.gov

| Nanocatalyst System | Reactants | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Ag@Fe2O3 Core-Shell | 2-Aminophenol, Benzaldehyde | Ethanol, Room Temp, 7 min | 97% | ckthakurcollege.net |

| Fe3O4@SiO2-SO3H | 2-Aminophenol, Aromatic Aldehydes | Solvent-free, 50°C | High | ajchem-a.comajchem-a.com |

| LAIL@MNP (Fe3O4-supported Ionic Liquid) | 2-Aminophenol, Benzaldehyde | Solvent-free, Ultrasound, 70°C, 30 min | up to 90% | nih.gov |

| Nanostructured Iron(III)-Porphyrin | Catechols, Amines | Room Temp, Air | Good | researchgate.net |

Ionic Liquid Catalysis in Benzoxazole Synthesis

Ionic liquids (ILs) have garnered significant attention as green catalysts and reaction media due to their negligible vapor pressure, high thermal stability, and tunable properties. nih.govmdpi.com In the context of 2-aminobenzoxazole synthesis, ILs can function as catalysts, promoting reactions under mild, often metal-free, conditions.

One notable application is the direct oxidative amination of a benzoxazole precursor. A facile and efficient method utilizes a heterocyclic ionic liquid, 1-butylpyridinium (B1220074) iodide ([BPy]I), as a catalyst. nih.gov This reaction proceeds smoothly at room temperature to afford 2-aminobenzoxazoles in good to excellent yields (up to 97%). nih.gov The use of ILs as catalysts avoids the need for toxic transition metals, which are often required in conventional amination methods. nih.gov The mechanism may involve the dual activation of reactants by the cation and anion of the ionic liquid, facilitating the key bond-forming steps.

Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for molecules like 2-amino-5-bromo-6-chlorobenzoxazole is increasingly guided by the principles of green chemistry, which prioritize the reduction of waste, use of non-hazardous materials, and energy efficiency.

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a cornerstone of green chemistry. Several methodologies applicable to benzoxazole synthesis operate under solvent-free conditions. Nanocatalytic methods are particularly amenable to this approach. For example, the synthesis of 2-arylbenzoxazoles using Fe3O4@SiO2-SO3H nanoparticles can be conducted by gently heating the neat mixture of 2-aminophenol and an aldehyde. ajchem-a.comajchem-a.com

Another technique involves the use of grinding, where reactants and a solid catalyst are physically mixed in a mortar and pestle, initiating the reaction without any solvent. rsc.org Furthermore, microwave irradiation provides an efficient means of energy input, often accelerating reactions dramatically and enabling solvent-free or on-water syntheses. rsc.org Catalyst-free, microwave-assisted procedures for synthesizing related heterocyclic scaffolds in water have been developed, highlighting a highly green and efficient pathway. rsc.org

Recyclable Catalyst Systems

The ability to recover and reuse a catalyst is crucial for both economic viability and environmental sustainability. Many of the advanced catalytic systems used for benzoxazole synthesis are designed with recyclability in mind.

Magnetic nanocatalysts, such as Ag@Fe2O3 and Fe3O4@SiO2-SO3H, are prime examples of recyclable systems. ckthakurcollege.netajchem-a.com After the reaction is complete, the catalyst can be easily separated from the reaction mixture using a simple external magnet, washed, and reused for subsequent cycles with minimal loss of activity. ckthakurcollege.netajchem-a.com

Ionic liquids also demonstrate excellent reusability. In the direct oxidative amination of benzoxazoles using 1-butylpyridinium iodide ([BPy]I), the ionic liquid catalyst can be recovered from the aqueous phase after product extraction and reused for at least four cycles without a significant drop in its catalytic efficacy. nih.gov

| Catalyst System | Recovery Method | Number of Cycles | Noteworthy Findings | Reference |

|---|---|---|---|---|

| Ag@Fe2O3 Nanoparticles | External Magnet | 7+ | Catalyst was washed with chloroform (B151607) and reused. | ckthakurcollege.net |

| Fe3O4@SiO2-SO3H | External Magnet | Several | No significant reduction in catalytic activity was observed. | ajchem-a.com |

| 1-Butylpyridinium Iodide ([BPy]I) | Aqueous Phase Recovery | 4+ | Maintained similar efficacy over multiple runs. | nih.gov |

| LAIL@MNP | External Magnet | Not specified | Catalyst recovered from the reaction mixture by an external magnet. | nih.gov |

Atom Economy Considerations

In the pursuit of sustainable chemical manufacturing, atom economy stands as a crucial metric for evaluating the efficiency of a synthetic route. primescholars.comjocpr.com This principle, central to green chemistry, assesses the proportion of atoms from the starting materials that are incorporated into the final desired product. researchgate.net An ideal, 100% atom-economical reaction would see all reactant atoms integrated into the product, generating no waste. primescholars.com In the synthesis of complex molecules like 2-amino-5-bromo-6-chloro-benzoxazole, achieving high atom economy is a significant challenge, particularly when compared to commodity chemical production. primescholars.com

Traditional methods for synthesizing the 2-aminobenzoxazole core often exhibit poor atom economy. A prevalent historical method involves the cyclization of an appropriate o-aminophenol with the highly toxic cyanogen bromide (BrCN). acs.org This reaction, while effective, generates stoichiometric amounts of hydrogen bromide as a byproduct, significantly lowering the atom economy. Similarly, substitution reactions, such as the Gabriel synthesis for amines, are known for their extremely low atom economy due to the formation of substantial byproduct masses, often less than 50%. primescholars.com

Modern synthetic strategies aim to improve upon these metrics. Reactions that proceed by addition, cycloaddition, or rearrangement mechanisms are inherently more atom-economical. nih.gov For instance, a Diels-Alder reaction is a prime example of a highly atom-efficient process that can also offer excellent stereoselectivity. primescholars.com In the context of benzoxazole synthesis, approaches that utilize catalytic cycles or intramolecular rearrangements are preferable. An iodine-catalyzed oxidative amination of benzoxazoles, for example, uses a catalyst to activate a C-H bond, forming a C-N bond with an amine. While it employs an oxidant (tert-butyl hydroperoxide) that becomes waste (tertiary butanol and water), the direct amination approach can be more atom-economical than classical multi-step sequences involving protecting groups and stoichiometric activating agents. nih.govorganic-chemistry.org

The ideal synthesis of 2-amino-5-bromo-6-chloro-benzoxazole from an atom economy perspective would involve the direct and selective assembly from precursors with minimal loss of atoms. This remains a significant objective in contemporary synthetic chemistry.

Novel and Emerging Synthetic Techniques

The development of novel synthetic methodologies is critical for accessing complex heterocyclic structures like 2-amino-5-bromo-6-chloro-benzoxazole efficiently and under milder, more sustainable conditions. Recent advancements have focused on photocatalysis and intramolecular rearrangements to construct the 2-aminobenzoxazole scaffold.

Photocatalytic methods represent a green and efficient approach for halogenation reactions, often proceeding under mild conditions with high selectivity. Visible-light photoredox catalysis has emerged as a powerful tool for the bromination of aromatic compounds, including phenols, which are precursors to the benzoxazole ring system. beilstein-journals.org

A typical photocatalytic bromination might employ a ruthenium-based photocatalyst, such as Ru(bpy)₃Cl₂, and a bromine source like carbon tetrabromide (CBr₄) under visible light irradiation (e.g., blue LEDs). beilstein-journals.org The reaction mechanism generally involves the photocatalyst absorbing light and entering an excited state. This excited catalyst can then interact with the bromine source to generate a bromine radical, which subsequently reacts with the aromatic substrate.

Research on the photocatalytic bromination of a range of substituted phenols has demonstrated the versatility of this method. Both electron-donating and electron-withdrawing groups on the phenol ring are generally well-tolerated. beilstein-journals.org This suggests that a precursor like 2-amino-6-chlorophenol (B183061) could be a viable substrate for a late-stage photocatalytic bromination to install the bromo-substituent at the 5-position. A key advantage of this strategy is the avoidance of harsh, corrosive, and often toxic traditional brominating agents like liquid bromine. The reaction conditions are mild, typically occurring at room temperature and open to the air. beilstein-journals.org

Table 1: Examples of Photocatalytic Bromination of Phenols beilstein-journals.org

| Entry | Substrate (Phenol Derivative) | Bromine Source | Photocatalyst | Solvent | Yield (%) |

| 1 | Phenol | CBr₄ | Ru(bpy)₃Cl₂ | CH₃CN | 94 |

| 2 | 3-Methoxyphenol | CBr₄ | Ru(bpy)₃Cl₂ | CH₃CN | 85 (2:1 mixture of isomers) |

| 3 | 4-tert-Butylphenol | CBr₄ | Ru(bpy)₃Cl₂ | CH₃CN | 92 |

| 4 | 4-Cyanophenol | CBr₄ | Ru(bpy)₃Cl₂ | CH₃CN | 88 |

This interactive table summarizes the yields obtained for the photocatalytic bromination of various phenol substrates, demonstrating the potential applicability of this method for synthesizing halogenated benzoxazole precursors.

The Smiles rearrangement, a form of intramolecular nucleophilic aromatic substitution (SNAr), has gained renewed attention as an efficient and economical method for synthesizing N-substituted 2-aminobenzoxazoles. acs.orgnih.gov This reaction allows for the functionalization of heteroaromatic rings by breaking a carbon-heteroatom bond and forming a new carbon-nitrogen bond. nih.gov

In a typical application for 2-aminobenzoxazole synthesis, a readily available benzoxazole-2-thiol is used as the starting material. This thiol is first activated, for example, by reaction with chloroacetyl chloride. The resulting S-alkylated intermediate then undergoes an intramolecular nucleophilic attack by an amine at the C2 position of the benzoxazole ring. This attack forms a transient spiro intermediate. acs.orgnih.gov Subsequent rearomatization and hydrolysis lead to the formation of the desired N-substituted 2-aminobenzoxazole. nih.gov

This one-pot amination strategy offers several advantages. It utilizes inexpensive and readily available starting materials and avoids the use of toxic reagents like cyanogen bromide. acs.orgnih.gov The conditions are generally mild, and the process is applicable to a range of amines, affording the products in good to excellent yields. acs.org The efficiency of this intramolecular approach highlights its potential for constructing complex substituted 2-aminobenzoxazoles.

Table 2: Smiles Rearrangement for N-Substituted 2-Aminobenzoxazole Synthesis acs.org

| Entry | Starting Amine | Base | Solvent | Yield (%) |

| 1 | Aniline | K₂CO₃ | Acetonitrile (B52724) | 71 (upscaled) |

| 2 | Cyclohexylamine | Cs₂CO₃ | Acetonitrile | 81 |

| 3 | Benzylamine | Cs₂CO₃ | Acetonitrile | 85 |

| 4 | Morpholine | Cs₂CO₃ | Acetonitrile | 90 |

This interactive table showcases the yields for the synthesis of various N-substituted 2-aminobenzoxazoles via the Smiles rearrangement, illustrating the versatility of the method with different amines.

Reaction Mechanisms and Pathways Involving Benzoxazole, 2 Amino 5 Bromo 6 Chloro

Mechanistic Elucidation of Cyclization Processes

The formation of the 2-aminobenzoxazole (B146116) core typically proceeds through the cyclization of a corresponding o-aminophenol derivative. In the case of "Benzoxazole, 2-amino-5-bromo-6-chloro-", the logical precursor would be 4-bromo-5-chloro-2-aminophenol. A common method for the synthesis of 2-aminobenzoxazoles involves the reaction of an o-aminophenol with a cyanating agent, such as cyanogen (B1215507) bromide (BrCN).

The proposed mechanism for this cyclization process is initiated by the nucleophilic attack of the amino group of 4-bromo-5-chloro-2-aminophenol on the electrophilic carbon of cyanogen bromide. This is followed by an intramolecular cyclization, where the hydroxyl group attacks the newly formed imine carbon. Subsequent dehydration leads to the formation of the stable aromatic benzoxazole (B165842) ring.

Proposed Cyclization Mechanism:

| Step | Description | Intermediate |

| 1 | Nucleophilic attack of the amino group of 4-bromo-5-chloro-2-aminophenol on cyanogen bromide. | Formation of an N-cyano intermediate. |

| 2 | Intramolecular nucleophilic attack of the hydroxyl group on the cyano carbon. | Formation of a cyclic intermediate. |

| 3 | Tautomerization and elimination of water. | Formation of the 2-amino-5-bromo-6-chloro-benzoxazole. |

This pathway is a well-established method for the synthesis of 2-aminobenzoxazoles and is expected to be the primary route for the formation of the title compound.

Electrophilic Substitution Mechanisms on the Benzoxazole Ring System

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. The position of substitution on the "Benzoxazole, 2-amino-5-bromo-6-chloro-" ring is directed by the combined electronic effects of the existing substituents: the amino group, the bromo group, and the chloro group, as well as the fused oxazole (B20620) ring.

The 2-amino group is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. The bromo and chloro substituents are deactivating groups due to their inductive electron-withdrawing effect, but they are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. The benzoxazole ring system itself has a complex influence, with the benzene (B151609) part of the molecule being the site of electrophilic attack.

Considering the directing effects of the substituents, the most likely positions for electrophilic attack are the C4 and C7 positions, which are ortho and para to the strongly activating amino group. The steric hindrance from the adjacent chloro and bromo groups might influence the regioselectivity between these two positions.

Directing Effects of Substituents on Electrophilic Aromatic Substitution:

| Substituent | Position | Electronic Effect | Directing Influence |

| 2-Amino | 2 | +R >> -I (Activating) | ortho, para (to C4 & C7) |

| 5-Bromo | 5 | -I > +R (Deactivating) | ortho, para (to C4 & C6) |

| 6-Chloro | 6 | -I > +R (Deactivating) | ortho, para (to C5 & C7) |

Nucleophilic Substitution Mechanisms at Substituted Positions (Amino, Bromo, Chloro)

Nucleophilic aromatic substitution (SNAr) on the benzoxazole ring is generally difficult unless the ring is activated by strong electron-withdrawing groups. In "Benzoxazole, 2-amino-5-bromo-6-chloro-", the bromo and chloro substituents could potentially be displaced by strong nucleophiles.

The presence of the fused electron-rich heterocycle and the electron-donating amino group would generally disfavor SNAr reactions on the benzene ring. However, the reactivity of the halogens towards nucleophilic substitution can be influenced by the reaction conditions and the nature of the nucleophile. The carbon-bromine bond is generally weaker than the carbon-chlorine bond, suggesting that the bromo substituent might be more susceptible to displacement.

Nucleophilic substitution at the 2-amino position is also a possibility, for instance, through diazotization followed by substitution, a common transformation for aromatic primary amines.

Potential Nucleophilic Substitution Sites:

| Position | Leaving Group | Activating/Deactivating Factors |

| 2 | -NH2 (after conversion to -N2+) | Diazonium salt formation enables substitution. |

| 5 | -Br | Weaker C-Br bond, but overall ring is not strongly activated for SNAr. |

| 6 | -Cl | Stronger C-Cl bond, less likely to be displaced than bromine. |

Intramolecular Rearrangement Studies

For example, if the amino group is acylated with a moiety containing a terminal nucleophile (e.g., a hydroxyl or amino group), an intramolecular attack on the benzoxazole ring could potentially lead to a rearranged product. The feasibility of such a rearrangement would depend on the length and flexibility of the linking chain and the electronic nature of the benzoxazole ring.

Radical Pathways in Derivatization Reactions

Radical reactions could provide alternative pathways for the derivatization of "Benzoxazole, 2-amino-5-bromo-6-chloro-". The bromo and chloro substituents on the aromatic ring can participate in radical reactions. For instance, the carbon-bromine bond is susceptible to homolytic cleavage under certain conditions, such as in the presence of radical initiators or upon photolysis. This could lead to the formation of an aryl radical, which could then be trapped by various radical scavengers or participate in further reactions.

Radical-mediated derivatization could offer a complementary approach to the more common ionic reaction pathways, potentially allowing for the introduction of functional groups that are not easily installed via electrophilic or nucleophilic substitution. For example, radical coupling reactions could be envisioned to form new carbon-carbon or carbon-heteroatom bonds at the 5-position.

Derivatization and Functionalization Strategies of Benzoxazole, 2 Amino 5 Bromo 6 Chloro

Transformations Involving the 2-Amino Group

The 2-amino group of benzoxazole (B165842), 2-amino-5-bromo-6-chloro- serves as a primary site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

N-substitution reactions are fundamental for modifying the properties of the 2-amino group. These reactions typically involve the reaction of the primary amine with various electrophiles, leading to the formation of secondary or tertiary amines. While specific examples for 2-amino-5-bromo-6-chloro-benzoxazole are not extensively detailed in the provided search results, the general principles of N-arylation of related aminobenzimidazoles can be informative. For instance, copper-catalyzed N-arylation of 2-aminobenzimidazoles has been achieved using aryl boronic acids in the presence of a base like triethylamine (B128534) or tetramethylethylenediamine (TMEDA). nih.gov This suggests that similar conditions could be applied to achieve N-arylation of the title compound.

The formation of amides and ureas from the 2-amino group is a common strategy to introduce new functionalities and explore structure-activity relationships. nih.govnih.gov Amide synthesis can be achieved by reacting the amine with acyl chlorides or carboxylic acids under appropriate coupling conditions. Urea derivatives are typically synthesized through the reaction of the amine with isocyanates or by using phosgene (B1210022) or its equivalents to form an isocyanate intermediate, which then reacts with another amine. nih.gov These reactions provide access to a wide range of derivatives with potential applications in medicinal chemistry and materials science.

Chemical Modifications at the Bromo and Chloro Positions

The presence of both bromo and chloro substituents on the benzoxazole ring offers opportunities for selective and sequential chemical modifications, primarily through cross-coupling and nucleophilic substitution reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura reaction is widely used to form carbon-carbon bonds by coupling an organohalide with an organoboron compound. nih.govresearchgate.netasianpubs.org This reaction is tolerant of a wide range of functional groups and has been successfully applied to bromo-substituted heterocyclic compounds. uzh.chnih.govresearchgate.netresearchgate.net For 2-amino-5-bromo-6-chloro-benzoxazole, the bromo substituent is generally more reactive than the chloro substituent in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 5-position. nih.gov An efficient Suzuki-Miyaura reaction has been developed for unprotected ortho-bromoanilines, demonstrating compatibility with various boronic esters. nih.gov This methodology could potentially be adapted for the selective arylation of the 5-bromo position of the title compound. Research on 2-amino-6-arylbenzothiazoles synthesized via Suzuki cross-coupling reactions has shown the versatility of this method. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org It has been successfully employed for the amination of bromo- and chloro-substituted quinolines, where selective amination of the aryl bromide in the presence of an activated heteroaryl chloride was achieved. nih.govresearchgate.net This selectivity is crucial for the controlled functionalization of dihalogenated substrates like 2-amino-5-bromo-6-chloro-benzoxazole. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and selectivity. beilstein-journals.orgnih.gov

A representative table of conditions for these cross-coupling reactions is provided below:

| Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref |

| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 70-95 | researchgate.net |

| Suzuki-Miyaura | Pd(dppf)Cl₂ | - | K₂CO₃ | Dioxane/H₂O | 110 | 53 | rsc.org |

| Buchwald-Hartwig | Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 110 | Good to excellent | beilstein-journals.org |

| Buchwald-Hartwig | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-110 | 70-90 | wikipedia.org |

Nucleophilic aromatic substitution (SNAr) is another important reaction for modifying aryl halides. youtube.comyoutube.comyoutube.comyoutube.com In this reaction, a nucleophile replaces a leaving group on an aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group. For 2-amino-5-bromo-6-chloro-benzoxazole, the benzoxazole ring itself can activate the halogen substituents towards nucleophilic attack. Generally, the chloro group is a better leaving group than the bromo group in SNAr reactions, which is opposite to the reactivity observed in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for orthogonal functionalization strategies. Common nucleophiles used in SNAr reactions include amines, alkoxides, and thiolates. nih.gov

Synthesis of Fused Heterocyclic Systems

The reactive sites on 2-amino-5-bromo-6-chloro-benzoxazole can be utilized to construct fused heterocyclic systems. nih.govcore.ac.ukorganic-chemistry.org These reactions often involve a sequence of transformations, such as an initial cross-coupling or nucleophilic substitution followed by an intramolecular cyclization. For example, the 2-amino group can participate in condensation reactions with bifunctional reagents to form fused pyrimidine (B1678525) or imidazole (B134444) rings. frontiersin.orggrowingscience.com Furthermore, functional groups introduced at the 5- or 6-position via cross-coupling reactions can be designed to undergo subsequent cyclization reactions, leading to the formation of polycyclic aromatic systems. The synthesis of benzo-fused heterocycles is a significant area of research due to the prevalence of these motifs in pharmaceuticals and natural products. core.ac.ukrsc.org

Pyrazolo-benzoxazole Scaffolds

The fusion of a pyrazole (B372694) ring to the benzoxazole core represents a significant strategy in scaffold diversification. While direct synthesis pathways starting from 2-amino-5-bromo-6-chlorobenzoxazole are not extensively detailed in the reviewed literature, the general principles of pyrazole synthesis from amino-heterocycles can be inferred. A common method involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. In the context of the title compound, this would likely involve a preliminary modification of the 2-amino group to introduce a suitable fragment that can undergo cyclization. For instance, acylation of the amino group followed by reaction with a hydrazine would generate a hydrazone intermediate, which could then be cyclized to form the pyrazole ring. The specific substitution on the resulting pyrazolo-benzoxazole would be dictated by the choice of the 1,3-dicarbonyl compound and the hydrazine reagent.

Benzimidazole-benzoxazole Linkages

The synthesis of molecules containing both benzimidazole (B57391) and benzoxazole moieties is a field of active research. One established method for creating a benzimidazole ring involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. uobaghdad.edu.iq Starting with 2-amino-5-bromo-6-chlorobenzoxazole, a synthetic route could involve the conversion of the 2-amino group into a carboxylic acid function. This could be achieved through a Sandmeyer-type reaction to introduce a cyano group, followed by hydrolysis. The resulting benzoxazole-2-carboxylic acid could then be condensed with an o-phenylenediamine to forge the benzimidazole ring, thus creating a benzimidazole-benzoxazole linked system. researchgate.net Alternatively, the 2-amino group can be reacted with chloroacetic acid, and the resulting intermediate can be refluxed with ortho-phenylenediamine to yield the benzimidazole derivative. uobaghdad.edu.iq

Other Heterocycle Annulations (e.g., Oxadiazole, Triazole, Thiazolidinone)

The versatile 2-amino group of the title benzoxazole is a key handle for the annulation of various other five-membered heterocyclic rings.

Oxadiazoles: The construction of a 1,3,4-oxadiazole (B1194373) ring typically proceeds through the cyclization of a diacylhydrazine or a similar precursor. ajrconline.org A common synthetic route involves converting the starting 2-aminobenzoxazole (B146116) into a hydrazide. This can be accomplished by reacting the amino group with ethyl chloroacetate (B1199739) to form an ester, which is then treated with hydrazine hydrate (B1144303) to yield the corresponding hydrazide. uobaghdad.edu.iq This hydrazide intermediate can then be cyclized with an agent like carbon disulfide in the presence of potassium hydroxide (B78521) to form the 5-substituted-1,3,4-oxadiazole-2-thiol. uobaghdad.edu.iqresearchgate.net Another approach involves the iodine-mediated cyclization of semicarbazones, which are formed from the condensation of semicarbazide (B1199961) and an aldehyde. nih.gov

Triazoles: For the synthesis of 1,2,4-triazoles, a thiosemicarbazide (B42300) intermediate is often employed. raco.catnih.gov Following a similar initial path as for oxadiazoles, the 2-aminobenzoxazole is first converted to its ester derivative. This ester is then reacted with thiosemicarbazide. The resulting intermediate can then be treated with a base, such as sodium hydroxide, to induce ring closure and form the 1,2,4-triazole-3-thiol derivative. uobaghdad.edu.iq

Thiazolidinones: The synthesis of thiazolidinone derivatives often involves the reaction of a Schiff base with a mercaptoacetic acid derivative. nih.govresearchgate.netnih.gov To achieve this, the 2-amino-5-bromo-6-chlorobenzoxazole would first be reacted with an appropriate aldehyde to form an imine (Schiff base). This intermediate is then cyclized by reaction with 2-mercaptoacetic acid to yield the corresponding thiazolidinone-appended benzoxazole. uobaghdad.edu.iq

Below is an interactive table summarizing the key reactions for these heterocycle annulations.

| Heterocycle | Key Intermediate | Key Reagents |

| Oxadiazole | Hydrazide | 1. Ethyl chloroacetate, 2. Hydrazine hydrate, 3. CS2, KOH |

| Triazole | Thiosemicarbazide derivative | 1. Ethyl chloroacetate, 2. Thiosemicarbazide, 3. NaOH |

| Thiazolidinone | Schiff Base (Imine) | 1. Aldehyde, 2. 2-Mercaptoacetic acid |

Regioselective Functionalization Studies

The presence of three distinct reactive sites on the 2-amino-5-bromo-6-chlorobenzoxazole molecule—the amino group at C2, the bromine atom at C5, and the chlorine atom at C6—presents opportunities for regioselective functionalization. The differing reactivity of the C-Br and C-Cl bonds, particularly in metal-catalyzed cross-coupling reactions, allows for selective modification at the C5 position. For instance, palladium-catalyzed reactions such as Stille or Suzuki couplings are known to be more facile with aryl bromides than with aryl chlorides, suggesting that the bromo substituent at C5 can be selectively replaced while leaving the chloro substituent at C6 intact. rsc.org

Furthermore, the amino group at C2 can be selectively acylated, alkylated, or diazotized without affecting the halogen substituents. The choice of reagents and reaction conditions is critical to control the site of modification. For example, direct acylation would primarily occur at the amino group. Conversely, functionalization of the aromatic ring can be achieved through electrophilic aromatic substitution, although the directing effects of the existing substituents would need to be carefully considered to predict the outcome.

Asymmetric Synthesis and Chiral Resolution for Analogs

The development of chiral analogs of benzoxazole derivatives is of significant interest, particularly for applications in pharmacology and materials science. While the parent molecule, 2-amino-5-bromo-6-chlorobenzoxazole, is achiral, derivatization can introduce stereocenters. Asymmetric synthesis aims to create these chiral molecules with a preference for one enantiomer over the other.

One common approach to asymmetric synthesis involves the use of chiral auxiliaries or catalysts. nih.govrsc.orgnih.gov For instance, if a substituent introduced at the 2-amino position contains a prochiral center, a chiral catalyst could be used to direct the reaction to selectively form one stereoisomer. The synthesis of α,α-disubstituted α-amino acids, for example, has been achieved using chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) and a chiral ligand. nih.govrsc.org A similar strategy could be adapted for the functionalization of the 2-amino group of the title benzoxazole.

Chiral resolution is another method used to separate a racemic mixture of chiral molecules into its individual enantiomers. This can be achieved through various techniques, including the formation of diastereomeric salts with a chiral resolving agent, or through chiral chromatography. While specific examples of chiral resolution for derivatives of 2-amino-5-bromo-6-chlorobenzoxazole are not prominent in the literature, the general principles are widely applicable to chiral benzoxazole analogs that may be synthesized.

Advanced Spectroscopic and Analytical Characterization of Benzoxazole, 2 Amino 5 Bromo 6 Chloro and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For Benzoxazole (B165842), 2-amino-5-bromo-6-chloro-, a combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would reveal the number of different types of protons, their chemical environments, and their connectivity. In the case of Benzoxazole, 2-amino-5-bromo-6-chloro-, the spectrum would be expected to show signals corresponding to the aromatic protons and the protons of the amino group. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the bromine and chlorine atoms and the electron-donating effect of the amino group. The coupling patterns (singlets, doublets, etc.) would provide information about the neighboring protons.

Table 1: Predicted ¹H NMR Data for Benzoxazole, 2-amino-5-bromo-6-chloro- (Note: This table is predictive and not based on experimental data)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-4 | 7.5 - 7.8 | s |

| H-7 | 7.2 - 7.5 | s |

| -NH₂ | 5.0 - 6.0 | br s |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy would identify all the unique carbon atoms in the molecule. The benzoxazole ring system would exhibit a characteristic set of signals. The chemical shifts of the carbon atoms would be significantly affected by the attached heteroatoms (N, O) and halogens (Br, Cl).

Table 2: Predicted ¹³C NMR Data for Benzoxazole, 2-amino-5-bromo-6-chloro- (Note: This table is predictive and not based on experimental data)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | 160 - 165 |

| C-3a | 145 - 150 |

| C-4 | 110 - 115 |

| C-5 | 115 - 120 |

| C-6 | 120 - 125 |

| C-7 | 110 - 115 |

| C-7a | 140 - 145 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques would be crucial for confirming the assignments made from the one-dimensional spectra. youtube.com

COSY (Correlation Spectroscopy): Would establish the connectivity between coupled protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman spectroscopy, provides information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of Benzoxazole, 2-amino-5-bromo-6-chloro- would display characteristic absorption bands for the N-H, C=N, C=C, and C-X (C-Br, C-Cl) bonds. The N-H stretching vibrations of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹. The C=N stretching of the oxazole (B20620) ring would be observed around 1630-1680 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. The C-Br and C-Cl stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹.

Table 3: Predicted FT-IR Data for Benzoxazole, 2-amino-5-bromo-6-chloro- (Note: This table is predictive and not based on experimental data)

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H stretch | 3300 - 3500 |

| C=N stretch | 1630 - 1680 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-O stretch | 1200 - 1250 |

| C-Cl stretch | 700 - 800 |

| C-Br stretch | 500 - 650 |

Raman Spectroscopy (If Applicable)

Raman spectroscopy would provide complementary information to FT-IR. Non-polar bonds and symmetric vibrations often give strong signals in Raman spectra. For this molecule, the aromatic ring vibrations and the C-Br and C-Cl bonds would be expected to be Raman active. A study on the related compound 2-amino-5-bromobenzoic acid utilized FT-Raman spectroscopy to analyze its vibrational modes. ijtsrd.com

Mass Spectrometry Techniques

Mass spectrometry is an indispensable analytical tool for the characterization of "Benzoxazole, 2-amino-5-bromo-6-chloro-". It provides crucial information regarding the compound's molecular weight and elemental composition, and can be used to elucidate its structure.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is critical for determining the precise elemental composition of "Benzoxazole, 2-amino-5-bromo-6-chloro-". This technique measures the mass-to-charge ratio (m/z) of an ion with high accuracy, which allows for the calculation of its elemental formula.

For "Benzoxazole, 2-amino-5-bromo-6-chloro-", the predicted monoisotopic mass is 245.91956 Da for the neutral molecule (C₇H₄BrClN₂O). uni.lu In a typical HRMS experiment, the compound would be ionized, most commonly forming the protonated molecule [M+H]⁺. The high-resolution measurement of this ion would allow for the confirmation of its elemental formula, distinguishing it from other potential compounds with the same nominal mass.

Table 1: Predicted HRMS Data for Benzoxazole, 2-amino-5-bromo-6-chloro- Adducts uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 246.92684 |

| [M+Na]⁺ | 268.90878 |

| [M+NH₄]⁺ | 263.95338 |

| [M+K]⁺ | 284.88272 |

| [M-H]⁻ | 244.91228 |

| [M+HCOO]⁻ | 290.91776 |

| [M+CH₃COO]⁻ | 304.93341 |

| [M]⁺ | 245.91901 |

| [M]⁻ | 245.92011 |

This data is predicted and serves as a theoretical guide for experimental analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar molecules like "Benzoxazole, 2-amino-5-bromo-6-chloro-". In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To date, no published crystal structure for "Benzoxazole, 2-amino-5-bromo-6-chloro-" is available. However, based on the analysis of closely related compounds, such as 2-amino-5-chlorobenzoxazole, we can anticipate the type of structural information that would be obtained. researchgate.net

A successful X-ray crystallographic analysis of "Benzoxazole, 2-amino-5-bromo-6-chloro-" would provide detailed information on:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise position of each atom within the unit cell.

Bond Lengths and Angles: Providing insight into the covalent bonding within the molecule.

Intermolecular Interactions: Revealing how the molecules pack together in the solid state, including any hydrogen bonding or other non-covalent interactions.

Table 2: Anticipated Crystallographic Data Categories for Benzoxazole, 2-amino-5-bromo-6-chloro-

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) would describe the basic symmetry of the crystal. |

| Space Group | The space group would provide a more detailed description of the symmetry elements within the unit cell. |

| a, b, c (Å) | The dimensions of the unit cell in angstroms. |

| α, β, γ (°) | The angles of the unit cell in degrees. |

| Volume (ų) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| Density (calculated) (g/cm³) | The calculated density of the crystal. |

| Hydrogen Bonding | Details of any hydrogen bonds, which are likely to involve the amino group. |

This table represents the types of data that would be obtained from an X-ray crystallography experiment.

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are essential for assessing the purity of "Benzoxazole, 2-amino-5-bromo-6-chloro-" and for performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture. For a compound like "Benzoxazole, 2-amino-5-bromo-6-chloro-", a reversed-phase HPLC method would likely be employed.

In a typical reversed-phase HPLC setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time, the time it takes for the analyte to pass through the column, is a characteristic property that can be used for identification. A UV detector is commonly used for detection, as the benzoxazole ring system is expected to have a strong UV absorbance.

Table 3: Representative HPLC Method Parameters for Analysis of Benzoxazole Derivatives

| Parameter | Typical Conditions |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of water and acetonitrile (both may contain a modifier like formic acid) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

These are general conditions and would require optimization for the specific analysis of "Benzoxazole, 2-amino-5-bromo-6-chloro-".

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For "Benzoxazole, 2-amino-5-bromo-6-chloro-", derivatization might be necessary to increase its volatility and thermal stability for GC analysis, for instance, by silylating the amino group.

In GC-MS, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and detected. The resulting mass spectrum provides a fingerprint for each component, allowing for its identification.

Table 4: General GC-MS Parameters for the Analysis of Similar Aromatic Amines

| Parameter | Typical Conditions |

| Column | Capillary column with a nonpolar or medium-polarity stationary phase (e.g., DB-5ms) |

| Carrier Gas | Helium at a constant flow rate |

| Inlet Temperature | 250-280 °C |

| Oven Program | A temperature gradient, e.g., starting at 100 °C and ramping up to 300 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | 50-500 m/z |

These parameters are illustrative and would need to be optimized for the specific compound.

Elemental Analysis (CHNS/Halogen)

Elemental analysis is a fundamental analytical technique utilized to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and halogens in a chemical compound. This analysis is crucial in the characterization of newly synthesized molecules, such as derivatives of benzoxazole, as it provides a primary verification of the compound's empirical formula. The comparison between the experimentally determined elemental composition and the theoretically calculated values based on the proposed molecular formula serves as a key indicator of sample purity and structural integrity.

For "Benzoxazole, 2-amino-5-bromo-6-chloro-," the theoretical elemental composition can be calculated from its molecular formula, C₇H₄BrClN₂O. This information is pivotal for researchers in validating their synthetic outcomes and ensuring the material used in further studies is the correct substance.

Detailed Research Findings

While specific experimental elemental analysis data for Benzoxazole, 2-amino-5-bromo-6-chloro- is not widely available in the surveyed literature, the standard practice for related benzoxazole derivatives involves the use of automated elemental analyzers. These instruments perform combustion analysis, where the sample is burned in a stream of oxygen at high temperatures. The resulting combustion gases, such as carbon dioxide, water vapor, and nitrogen gas, are then quantitatively measured to determine the percentage of C, H, and N, respectively. Halogens (in this case, bromine and chlorine) are typically determined through specific analytical methods, such as ion chromatography or titration after combustion and absorption.

The theoretical percentages for each element in Benzoxazole, 2-amino-5-bromo-6-chloro- are derived from its molecular weight and the atomic weights of its constituent elements. These calculated values provide a benchmark for the expected results from experimental analysis.

Below is a data table presenting the theoretical elemental composition of Benzoxazole, 2-amino-5-bromo-6-chloro-.

| Element | Symbol | Atomic Weight (amu) | Number of Atoms | Total Weight (amu) | Percentage (%) |

| Carbon | C | 12.01 | 7 | 84.07 | 32.42 |

| Hydrogen | H | 1.01 | 4 | 4.04 | 1.56 |

| Bromine | Br | 79.90 | 1 | 79.90 | 30.79 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 13.66 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 10.80 |

| Oxygen | O | 16.00 | 1 | 16.00 | 6.17 |

| Total | 259.48 | 100.00 |

In the broader context of benzoxazole research, elemental analysis is consistently reported as a standard characterization technique. For instance, in studies involving the synthesis of various substituted 2-aminobenzoxazoles, the experimental C, H, and N values are expected to be within ±0.4% of the theoretical values to confirm the identity and purity of the synthesized compounds. This level of accuracy is a widely accepted standard in medicinal and synthetic chemistry.

Computational and Theoretical Investigations of Benzoxazole, 2 Amino 5 Bromo 6 Chloro

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These methods, particularly Density Functional Theory (DFT), provide insights into the electron distribution, molecular geometry, and energetic stability of a compound like Benzoxazole (B165842), 2-amino-5-bromo-6-chloro-.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of the system can be determined from its electron density. DFT calculations for a molecule like Benzoxazole, 2-amino-5-bromo-6-chloro- would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately. researchgate.net

Molecular Geometry Optimization and Conformation Analysis

A crucial step in computational chemistry is to find the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This is achieved by minimizing the energy of the molecule with respect to the positions of its nuclei. For Benzoxazole, 2-amino-5-bromo-6-chloro-, this process would determine the precise bond lengths, bond angles, and dihedral angles of its lowest energy conformation.

For example, in a study on 2-amino-7-bromo-5-oxo- nih.govbenzopyrano [2,3-b]pyridine-3 carbonitrile, DFT calculations with the B3LYP functional and 6-311++G(d,p) basis set were used to obtain the optimized molecular structure. researchgate.net The calculated geometric parameters are often compared with experimental data from techniques like X-ray crystallography if available, to validate the computational model.

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net For Benzoxazole, 2-amino-5-bromo-6-chloro-, the energies of the HOMO and LUMO would indicate its electron-donating and electron-accepting capabilities, respectively.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I - A) / 2.

Electronegativity (χ): The ability to attract electrons, calculated as (I + A) / 2.

Electrophilicity Index (ω): A measure of the electrophilic character, calculated as χ2 / (2η).

A study on 5-bromo-2-aminobenzimidazole derivatives utilized DFT to calculate these quantum chemical parameters to understand their electronic properties and reactivity. mdpi.com

Table 1: Representative Frontier Molecular Orbital Data for a Related Compound (Note: This data is for 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265) and is illustrative of the type of data that would be generated for Benzoxazole, 2-amino-5-bromo-6-chloro-) nih.gov

| Parameter | Value (eV) |

| EHOMO | -7.54 |

| ELUMO | -2.02 |

| HOMO-LUMO Gap | 5.52 |

Prediction of Spectroscopic Properties (e.g., Computed NMR Chemical Shifts, IR Frequencies)

Computational methods can predict various spectroscopic properties of a molecule. DFT calculations are widely used to compute vibrational frequencies, which correspond to the peaks observed in an Infrared (IR) and Raman spectra. The calculated frequencies are often scaled to correct for approximations in the computational method and to improve agreement with experimental data. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., 1H and 13C) can be calculated. These theoretical predictions are valuable for interpreting experimental spectra and confirming the structure of a synthesized compound. For instance, in the study of 2-amino-7-bromo-5-oxo- nih.govbenzopyrano [2,3-b]pyridine-3 carbonitrile, the vibrational wavenumbers were computed and compared with experimental FT-IR spectra. researchgate.net

Molecular Dynamics Simulations (If Relevant for Intermolecular Interactions)

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. While quantum chemical calculations are typically performed on a single, isolated molecule in the gas phase, MD simulations can model the behavior of a molecule in a condensed phase, such as in a solvent or in a biological environment.

For Benzoxazole, 2-amino-5-bromo-6-chloro-, MD simulations could be employed to study its interactions with solvent molecules, or to understand how it might bind to a biological target like a protein. These simulations provide insights into intermolecular forces, such as hydrogen bonding and van der Waals interactions, and can help to understand the stability and dynamics of molecular complexes.

Theoretical Studies on Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the most likely pathway from reactants to products. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate.

For Benzoxazole, 2-amino-5-bromo-6-chloro-, theoretical studies could be conducted to explore its potential reactivity in various chemical transformations. For example, calculations could be used to predict the most favorable sites for electrophilic or nucleophilic attack, or to determine the activation energies for different reaction pathways. This information is invaluable for designing new synthetic routes and for understanding the chemical behavior of the molecule.

Prediction of Non-Linear Optical (NLO) Properties

The theoretical prediction of NLO properties in organic molecules is primarily accomplished through quantum chemical calculations. These computational methods allow for the determination of key molecular parameters that govern the NLO response, providing insights into the structure-property relationships.

Computational Approach

For molecules similar in structure to "Benzoxazole, 2-amino-5-bromo-6-chloro-", Density Functional Theory (DFT) is a widely used computational method due to its balance of accuracy and computational efficiency. The choice of a suitable functional and basis set is critical for obtaining reliable predictions. Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and long-range corrected functionals like CAM-B3LYP are commonly employed for NLO calculations. These are typically paired with Pople-style basis sets such as 6-31+G(d,p) or larger, which include polarization and diffuse functions to accurately describe the electron distribution, especially in the presence of heteroatoms and potential intramolecular charge transfer.

The primary NLO parameters calculated in these theoretical studies include:

Polarizability (α): Represents the linear response of the molecular electron cloud to an external electric field.

First-Order Hyperpolarizability (β): This is the most critical parameter for second-order NLO materials, quantifying the molecule's ability to induce second-harmonic generation (SHG).

Expected Molecular Features and NLO Response

A hypothetical computational study on "Benzoxazole, 2-amino-5-bromo-6-chloro-" would involve an initial geometry optimization to find the most stable molecular conformation. Following this, the electric properties would be calculated. The presence of the electron-donating amino (-NH2) group and the electron-withdrawing bromo (-Br) and chloro (-Cl) substituents on the benzoxazole framework is anticipated to create a significant intramolecular charge-transfer character. This charge-transfer mechanism from the donor to the acceptor regions of the molecule via the π-conjugated system is a fundamental requirement for a high second-order NLO response.

While no specific data exists for "Benzoxazole, 2-amino-5-bromo-6-chloro-", the general expectation for a molecule with its structural features would be a notable first-order hyperpolarizability value, suggesting its potential as an NLO material. To quantify this potential, the calculated values would typically be compared against those of a standard NLO material, such as urea, under the same level of theory.

Future dedicated computational research is necessary to determine the precise dipole moment, polarizability, and hyperpolarizability of "Benzoxazole, 2-amino-5-bromo-6-chloro-" and to fully evaluate its potential for NLO applications.

Advanced Materials and Non Biological Industrial Research Applications of Benzoxazole, 2 Amino 5 Bromo 6 Chloro

Applications in Materials Chemistry

While specific research on the direct application of Benzoxazole (B165842), 2-amino-5-bromo-6-chloro- in materials chemistry is not extensively documented, the broader class of halogenated benzoxazoles serves as a strong indicator of its potential. Benzoxazole derivatives are recognized for their utility in the preparation of new biological materials. nih.gov The halogen atoms on the benzene (B151609) ring of the molecule can significantly influence its solid-state properties, such as fluorescence and intermolecular interactions, which are crucial for the design of advanced materials.

The introduction of halogen atoms can facilitate the formation of halogen bonds, a type of non-covalent interaction that can direct the self-assembly of molecules in the solid state. This controlled organization is a key principle in crystal engineering and the development of functional materials with tailored optical or electronic properties. Theoretical studies on other halogenated dyes have demonstrated that halogen bonding can dictate the packing preferences in the solid state, which in turn influences the material's properties. nih.gov Therefore, Benzoxazole, 2-amino-5-bromo-6-chloro- could potentially be utilized in the creation of novel crystalline materials with specific arrangements for applications in optics or electronics.

Furthermore, benzoxazole derivatives have been investigated for their photoluminescent properties, which are of great interest in materials science. periodikos.com.br The specific halogen substituents on Benzoxazole, 2-amino-5-bromo-6-chloro- are expected to modulate its emission and absorption characteristics.

Role as Intermediates in Specialized Chemical Synthesis (excluding pharmaceuticals)

Benzoxazole, 2-amino-5-bromo-6-chloro- holds significant potential as a versatile intermediate in specialized, non-pharmaceutical chemical synthesis. The amino group at the 2-position and the halogen atoms at the 5- and 6-positions offer multiple reactive sites for further chemical modifications. Benzoxazole derivatives are generally considered important intermediates for the preparation of new biological materials. nih.gov

The amino group can undergo a variety of reactions, such as diazotization followed by substitution, allowing the introduction of a wide range of functional groups. The bromine and chlorine atoms are also reactive handles for various cross-coupling reactions, such as Suzuki or Stille couplings, which are powerful tools for constructing more complex molecular architectures. For instance, 2-(2-bromophenyl)benzoxazole has been used as a precursor in Suzuki reactions to synthesize 2-(2-arylphenyl)benzoxazoles. acs.org This highlights the utility of halogenated benzoxazoles in building larger, conjugated systems that could find applications in areas like organic electronics or as ligands for catalysis.

The synthesis of various benzoxazole derivatives often involves the condensation of 2-aminophenols with various reagents. nih.gov The specific structure of Benzoxazole, 2-amino-5-bromo-6-chloro- suggests it could be a valuable building block for creating a library of more complex, functional molecules for various industrial applications beyond the pharmaceutical realm.

| Reactive Site | Potential Reactions | Resulting Functionalities |

| 2-amino group | Diazotization, Acylation, Alkylation | Diverse functional groups (e.g., -OH, -CN, amides, secondary/tertiary amines) |

| 5-bromo group | Suzuki coupling, Stille coupling, Heck reaction | Aryl, vinyl, or other carbon-based substituents |

| 6-chloro group | Nucleophilic aromatic substitution, Cross-coupling | Introduction of various nucleophiles or carbon-based groups |

This table illustrates the potential reactivity of Benzoxazole, 2-amino-5-bromo-6-chloro- as a chemical intermediate.

Exploration as Fluorescent Probes in Non-Biological Contexts

Benzoxazole derivatives are well-known for their fluorescent properties and have been explored as fluorescent probes. periodikos.com.brnih.gov The specific photophysical properties are highly dependent on the substituents attached to the benzoxazole core. Halogen substitution, in particular, can influence the fluorescence quantum yield and emission wavelengths. rsc.org

While many studies focus on biological applications, the principles of fluorescence sensing can be extended to non-biological contexts, such as the detection of metal ions or pH changes in industrial processes or environmental monitoring. nih.gov For instance, a trifluorinated benzoxazole derivative has been shown to be a fluorescent probe for sensing magnesium cations and is sensitive to pH changes. nih.gov This suggests that Benzoxazole, 2-amino-5-bromo-6-chloro-, with its halogenated structure, could be engineered into a fluorescent sensor for specific analytes in non-biological systems.

The amino group on the molecule could also serve as a recognition site or a point of attachment for other recognition moieties to create a more selective fluorescent probe. The development of such probes has significant potential in analytical chemistry for the detection and quantification of various substances.

| Potential Application | Sensing Mechanism | Relevant Molecular Features |

| Metal Ion Detection | Chelation-enhanced fluorescence | Amino group and benzoxazole nitrogen as potential coordination sites |

| pH Sensing | pH-dependent protonation/deprotonation | Amino group influencing the electronic properties of the fluorophore |

| Anion Sensing | Hydrogen bonding interactions | Amino group acting as a hydrogen bond donor |

This table outlines the potential non-biological sensing applications of Benzoxazole, 2-amino-5-bromo-6-chloro- based on its structural features.

Potential in Polymer and Dyes Research

The structure of Benzoxazole, 2-amino-5-bromo-6-chloro- makes it an intriguing candidate for research in the field of polymers and dyes. The presence of reactive functional groups, namely the amino and halogen substituents, allows for its incorporation into polymeric structures or its use as a scaffold for novel dyes.

The amino group can be functionalized to introduce a polymerizable unit, such as a methacrylate (B99206) or acrylamide (B121943) group. mdpi.com The resulting fluorescent monomer could then be copolymerized with other monomers to create dye-labeled polymers. rsc.org Such polymers have applications in various fields, including energy conversion, biolabeling, and as sensor materials. rsc.org

The halogen atoms on the benzoxazole ring also open up possibilities for polycondensation reactions. Dihalogenated aromatic compounds can be used as monomers in step-growth polymerization to produce high-performance polymers. researchgate.net The rigid benzoxazole core could impart desirable thermal and mechanical properties to the resulting polymer.

In the context of dyes, the benzoxazole moiety itself is a chromophore. The combination of the amino group (an electron-donating group) and the halogen atoms (electron-withdrawing groups) can create a "push-pull" system, which is a common design strategy for developing dyes with specific colors and properties. Further chemical modifications of the amino and halogen groups could lead to a range of novel dyes with tailored absorption and emission characteristics for various industrial applications.

Future Research Trajectories and Challenges in Benzoxazole, 2 Amino 5 Bromo 6 Chloro Chemistry

Development of Highly Efficient and Sustainable Synthetic Routes

A primary challenge in the chemistry of novel heterocyclic compounds is the development of synthetic routes that are not only efficient but also environmentally benign. Traditional methods for benzoxazole (B165842) synthesis often involve harsh conditions, toxic reagents, or expensive metal catalysts nih.govijpbs.com. Future research on the synthesis of Benzoxazole, 2-amino-5-bromo-6-chloro- will likely focus on green chemistry principles.

Key areas for exploration include:

Catalyst Innovation: The use of reusable, heterogeneous catalysts can significantly improve the sustainability of the synthesis. Research could focus on adapting nanocatalysts, such as imidazolium (B1220033) chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles (LAIL@MNP), which have proven effective for other benzoxazoles under solvent-free sonication nih.gov. Another avenue is the use of reusable ionic liquids like 1-butylpyridinium (B1220074) iodide, which can act as both the catalyst and reaction medium mdpi.com.

Alternative Energy Sources: Microwave irradiation and ultrasound sonication are promising alternatives to conventional heating. These methods can dramatically reduce reaction times and improve yields, as demonstrated in the synthesis of various benzoxazole derivatives nih.govtandfonline.com.